4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate
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Overview
Description
4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate typically involves the reaction of 4-methylphenyl isocyanate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted carbamimidates depending on the nucleophile used.
Scientific Research Applications
4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate involves its interaction with nucleophiles, leading to the formation of substituted carbamimidates. The methanesulfonyl group acts as a leaving group, facilitating the nucleophilic attack. This compound can target specific molecular pathways, depending on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl isocyanate
- Methanesulfonyl chloride
- 4-Methylphenyl N’-[(methanesulfonyl)oxy]urea
Uniqueness
4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its structural properties also allow for the formation of stable intermediates, which are valuable in the development of new chemical entities.
Properties
CAS No. |
651306-36-4 |
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Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
[[amino-(4-methylphenoxy)methylidene]amino] methanesulfonate |
InChI |
InChI=1S/C9H12N2O4S/c1-7-3-5-8(6-4-7)14-9(10)11-15-16(2,12)13/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
RKZAMZKWNXTPJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=NOS(=O)(=O)C)N |
Origin of Product |
United States |
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